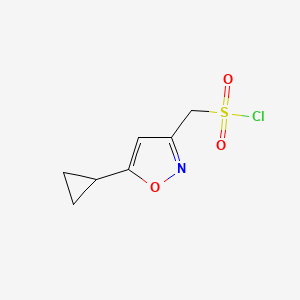
N-Methyl-3-oxo-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-oxo-3-phenylpropanamide is a chemical compound with the molecular formula C10H11NO2 . This compound has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. It is characterized by a phenyl group attached to a propanamide backbone, with a methyl group and an oxo group at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-3-oxo-3-phenylpropanamide can be synthesized through various methods. One common approach involves the reaction of a beta-lactam carbonyl compound with ammonium acetate, tetrabutylammonium bromide, and potassium carbonate in water at 30°C for 8 hours . The reaction mixture is then filtered, dried, and purified by recrystallization to obtain the desired product with a high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. The use of large-scale reactors and optimized reaction conditions can facilitate the production of this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-3-oxo-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-Methyl-3-oxo-3-phenylpropanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes, such as Ru(bpy)32+ and Cu(bpy)33+.
Biology: The compound’s potential biological activity makes it a subject of interest in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-documented.
Industry: It is used in the development of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-Methyl-3-oxo-3-phenylpropanamide involves its interaction with molecular targets and pathways. As a ligand, it binds to metal species and forms complexes, which can influence various biochemical processes . The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with transition metals is a key aspect of its activity.
Comparison with Similar Compounds
N-Methyl-3-oxo-3-phenylpropanamide can be compared with other similar compounds, such as:
N-(2-Methylphenyl)-3-oxo-3-phenylpropanamide: This compound has a similar structure but with a methyl group on the phenyl ring.
N-Methyl-3-oxo-3-(4-methylphenyl)propanamide: Another similar compound with a methyl group at the para position of the phenyl ring.
Uniqueness: this compound is unique due to its specific substitution pattern and its ability to form stable complexes with transition metals, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-methyl-3-oxo-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-10(13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZJJGMSAFGCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2480788.png)
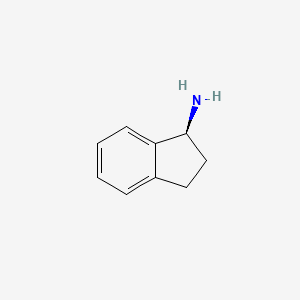
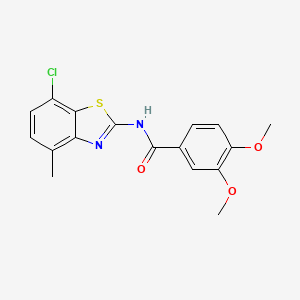
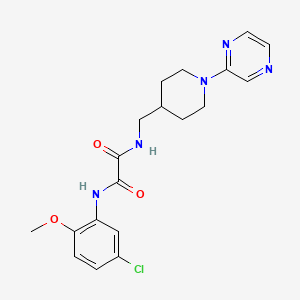

![9-Azadispiro[3.0.35.24]decane](/img/structure/B2480797.png)
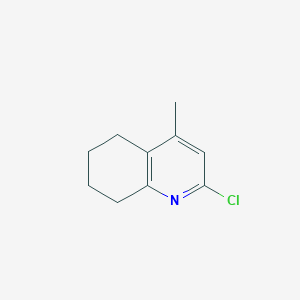
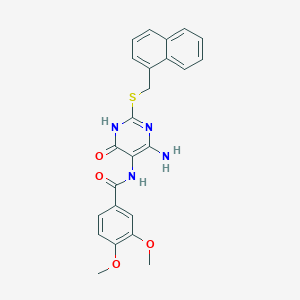
![(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480803.png)
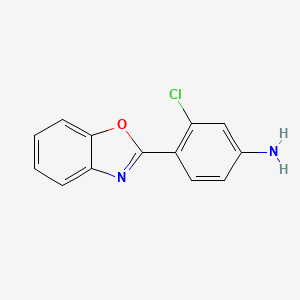
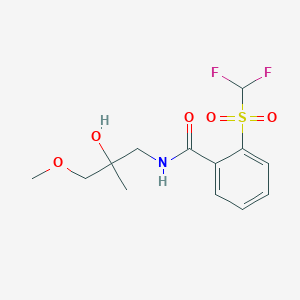
![2-Chloro-N-(cyclopropylmethyl)-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]acetamide](/img/structure/B2480808.png)
![2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one](/img/structure/B2480809.png)
